molecular formula C13H23ClO2 B14229743 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane CAS No. 827321-86-8

2-[(8-Chlorooct-2-en-1-yl)oxy]oxane

Cat. No.: B14229743
CAS No.: 827321-86-8
M. Wt: 246.77 g/mol
InChI Key: UTRLRWGNIGYVJG-UHFFFAOYSA-N
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Description

2-[(8-Chlorooct-2-en-1-yl)oxy]oxane is an organic compound with a unique structure that includes a chlorinated octenyl chain attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane typically involves the reaction of 8-chlorooct-2-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired product. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of 2-4 hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(8-Chlorooct-2-en-1-yl)oxy]oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the chlorinated alkene to an alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-[(8-Chlorooct-2-en-1-yl)oxy]oxane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated alkene moiety can undergo electrophilic addition reactions, while the oxane ring can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8-Bromooct-2-en-1-yl)oxy]oxane
  • 2-[(8-Iodooct-2-en-1-yl)oxy]oxane
  • 2-[(8-Methyloct-2-en-1-yl)oxy]oxane

Uniqueness

2-[(8-Chlorooct-2-en-1-yl)oxy]oxane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its brominated, iodinated, or methylated analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications.

Properties

CAS No.

827321-86-8

Molecular Formula

C13H23ClO2

Molecular Weight

246.77 g/mol

IUPAC Name

2-(8-chlorooct-2-enoxy)oxane

InChI

InChI=1S/C13H23ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h4,7,13H,1-3,5-6,8-12H2

InChI Key

UTRLRWGNIGYVJG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC=CCCCCCCl

Origin of Product

United States

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